MAO-B Selectivity: Safinamide Exhibits 48-Fold Higher Selectivity Than Selegiline and Rasagiline
Safinamide demonstrates approximately 5,000-fold greater selectivity for MAO-B over MAO-A, a value substantially exceeding that of its irreversible counterparts, selegiline (selectivity ratio of 127) and rasagiline (selectivity ratio of 103) [1]. The measured IC50 for safinamide against human recombinant MAO-B is 98 nM, compared to an IC50 of 580 μM for MAO-A, yielding a selectivity index (SI) of 5,918 . This high selectivity is maintained across different assay systems, with selectivity indices ranging from 3,455 to 5,918 depending on the experimental conditions [2]. The irreversible inhibitor selegiline, by contrast, loses MAO-B selectivity at higher concentrations due to dose-related inhibition of MAO-A, while safinamide's selectivity remains robust across its therapeutic dose range [1].
| Evidence Dimension | MAO-B Selectivity Ratio (IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | 5,918 (selectivity index) |
| Comparator Or Baseline | Selegiline: 127; Rasagiline: 103 |
| Quantified Difference | Approximately 48-fold higher selectivity compared to selegiline; 57-fold higher compared to rasagiline |
| Conditions | Human recombinant MAO-A and MAO-B enzyme inhibition assays |
Why This Matters
Higher MAO-B selectivity reduces the risk of tyramine-induced hypertensive crisis ('cheese effect') by preserving intestinal MAO-A activity, which is a key safety consideration for clinical and research applications.
- [1] Stocchi F, et al. Safinamide: a new therapeutic option for Parkinson's disease. Expert Opin Pharmacother. 2020;21(6):663-675. DOI: 10.1080/14656566.2020.1736561. View Source
- [2] Pisani L, et al. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. Eur J Med Chem. 2016;124:1085-1095. DOI: 10.1016/j.ejmech.2016.10.037. View Source
